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molecular formula C9H5N3O B8784932 6-formyl-1H-indazole-3-carbonitrile

6-formyl-1H-indazole-3-carbonitrile

Cat. No. B8784932
M. Wt: 171.16 g/mol
InChI Key: HBZNMYOVNNQIJZ-UHFFFAOYSA-N
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Patent
US08481525B2

Procedure details

To a solution of 3-iodo-1H-indazole-6-carbaldehyde (3 g, 10.8 mmol) in DMF (25 mL) was added Copper cyanide (1.9 g, 21 mmol). The solution was heated by microwave irradiation at 185° C. for 10 min. Water (100 mL) was added and a white precipitate was collected. The precipitate was dissolved in EtOAc (250 mL), washed with water (2×25 mL), dried over MgSO4 and concentrated to give the title compound as a white solid (1.1 g, 73%). 1H NMR (400 MHz, DMSO-d6) δ 14.92 (bs, 1H), 10.17 (s, 1H), 8.39 (s, 1H), 8.06 (d, J=8.3 Hz, 1H), 7.83 (d, J=8.5 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]=[O:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.[Cu](C#N)[C:14]#[N:15].O>CN(C=O)C>[CH:11]([C:7]1[CH:6]=[C:5]2[C:10]([C:2]([C:14]#[N:15])=[N:3][NH:4]2)=[CH:9][CH:8]=1)=[O:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=NNC2=CC(=CC=C12)C=O
Name
Quantity
1.9 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in EtOAc (250 mL)
WASH
Type
WASH
Details
washed with water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C2C(=NNC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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